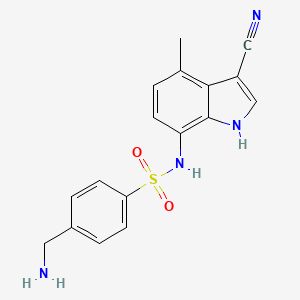
2-phenoxycyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, InChI, and SMILES string .
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This could involve various organic chemistry reactions .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It’s important to understand the reactivity of the compound, which can be influenced by factors like its functional groups .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and reactivity. These properties can often be predicted from the compound’s structure .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 2-phenoxycyclopentan-1-one can be achieved through a multi-step process involving the reaction of a phenol with a cyclopentanone derivative.", "Starting Materials": [ "Phenol", "Cyclopentanone", "Sodium hydroxide", "Bromine", "Acetic acid", "Sodium acetate", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Magnesium sulfate", "Ethyl acetate" ], "Reaction": [ "Step 1: Bromination of Phenol - Phenol is reacted with bromine in the presence of sodium hydroxide to form 2-bromophenol.", "Step 2: Friedel-Crafts Acylation - 2-bromophenol is reacted with cyclopentanone in the presence of acetic acid and sodium acetate to form 2-(2-bromophenoxy)cyclopentanone.", "Step 3: Reduction - 2-(2-bromophenoxy)cyclopentanone is reduced with sodium borohydride in methanol to form 2-(2-hydroxyphenoxy)cyclopentanone.", "Step 4: Oxidation - 2-(2-hydroxyphenoxy)cyclopentanone is oxidized with chromic acid in acetic acid to form 2-phenoxycyclopentan-1-one.", "Step 5: Purification - The crude product is purified by washing with hydrochloric acid, sodium bicarbonate, and magnesium sulfate, followed by extraction with ethyl acetate." ] } | |
Numéro CAS |
78726-16-6 |
Formule moléculaire |
C11H12O2 |
Poids moléculaire |
176.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-[(2S)-3-amino-2-hydroxypropyl]carbamate](/img/structure/B6153336.png)